molecular formula C6H12O5S B12589543 1-Hydroxy-5-oxopentan-2-YL methanesulfonate CAS No. 645412-80-2

1-Hydroxy-5-oxopentan-2-YL methanesulfonate

Cat. No.: B12589543
CAS No.: 645412-80-2
M. Wt: 196.22 g/mol
InChI Key: UEBDSIDZEYVUBW-UHFFFAOYSA-N
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Description

1-Hydroxy-5-oxopentan-2-YL methanesulfonate is a sulfonate ester derivative characterized by a hydroxyl group at position 1, a ketone group at position 5, and a methanesulfonate group at position 2. The compound’s hydroxyl and ketone moieties may influence its solubility, metabolic pathways, and biological interactions compared to simpler sulfonates or esters.

Properties

CAS No.

645412-80-2

Molecular Formula

C6H12O5S

Molecular Weight

196.22 g/mol

IUPAC Name

(1-hydroxy-5-oxopentan-2-yl) methanesulfonate

InChI

InChI=1S/C6H12O5S/c1-12(9,10)11-6(5-8)3-2-4-7/h4,6,8H,2-3,5H2,1H3

InChI Key

UEBDSIDZEYVUBW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC(CCC=O)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxy-5-oxopentan-2-YL methanesulfonate can be synthesized through several methods. One common approach involves the reaction of 1-hydroxy-5-oxopentane with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired methanesulfonate ester.

Industrial Production Methods: In an industrial setting, the production of 1-hydroxy-5-oxopentan-2-YL methanesulfonate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-5-oxopentan-2-YL methanesulfonate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The methanesulfonate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can react with the methanesulfonate ester under mild conditions.

Major Products Formed:

    Oxidation: Formation of 1,5-pentanedione or 1,5-pentanedioic acid.

    Reduction: Formation of 1,5-pentanediol.

    Substitution: Formation of various substituted pentan-2-yl derivatives.

Scientific Research Applications

1-Hydroxy-5-oxopentan-2-YL methanesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-hydroxy-5-oxopentan-2-YL methanesulfonate involves its ability to undergo nucleophilic substitution reactions. The methanesulfonate ester group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity allows it to participate in various biochemical and chemical processes, potentially targeting specific molecular pathways and enzymes.

Comparison with Similar Compounds

Methyl Methanesulfonate (MMS)

Structural Similarities : Both compounds contain a methanesulfonate group, which is associated with alkylating properties.
Key Differences : MMS lacks hydroxyl and ketone groups, making it less polar and more volatile.
Biological Activity :

  • MMS induces DNA damage via alkylation, activating the p53 pathway. At 200 μM, it uniquely regulates 147 p53-dependent genes, indicating a broad DNA damage response distinct from etoposide or quercetin .
  • Toxicity: MMS is a well-characterized mutagen, whereas 1-Hydroxy-5-oxopentan-2-YL methanesulfonate’s toxicological profile remains unstudied.

Sodium 2-Methylprop-2-ene-1-Sulfonate

Structural Similarities: Both contain sulfonate groups, but the sodium salt form enhances water solubility. Key Differences: The absence of hydroxyl/ketone groups and the presence of a double bond in sodium 2-methylprop-2-ene-1-sulfonate suggest higher reactivity in polymerization applications .

5-Hydroxy-2-[(2-Methylpropan-2-Yl)Oxycarbonylamino]Pentanoic Acid

Structural Similarities: Shares a hydroxyl group and pentanoic acid backbone. Safety Data: No significant health hazards reported, but toxicological properties are uninvestigated .

5-(Methylsulfanyl)-2-Oxopentanoate

Structural Similarities: Contains a ketone group and sulfur-containing moiety (sulfanyl vs. sulfonate). Key Differences: The sulfanyl group may participate in redox reactions, while the sulfonate group in the target compound is more electronegative and stable.

Data Table: Comparative Properties of Similar Compounds

Compound Name Molecular Formula Functional Groups Toxicity Profile Key Biological Role
1-Hydroxy-5-oxopentan-2-YL methanesulfonate C₆H₁₁O₅S Hydroxyl, ketone, sulfonate Not studied Potential alkylating agent
Methyl Methanesulfonate (MMS) C₂H₆O₃S Sulfonate Mutagenic DNA alkylation, p53 activation
Sodium 2-Methylprop-2-ene-1-Sulfonate C₄H₅NaO₃S Sulfonate, alkene Industrial use Polymerization monomer
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid C₁₀H₁₉NO₅ Hydroxyl, carbamate, carboxylic acid Low hazard (unconfirmed) Unknown
5-(Methylsulfanyl)-2-Oxopentanoate C₆H₁₀O₃S Ketone, sulfanyl Biomarker Fruit metabolism

Research Findings and Mechanistic Insights

  • p53 Pathway Activation: MMS’s unique transcriptional response (147 genes) suggests broader genotoxic effects compared to other alkylators like etoposide. The target compound’s hydroxyl group may modulate similar pathways but with altered specificity .
  • Solubility and Reactivity : Sodium sulfonates (e.g., sodium hydroxymethanesulfonate) exhibit higher water solubility, whereas the hydroxyl and ketone groups in the target compound may enhance polarity but reduce stability .
  • Metabolic Fate : Sulfonate esters like MMS are prone to hydrolysis, releasing methanesulfonic acid. The target compound’s additional hydroxyl group could facilitate faster metabolic clearance.

Biological Activity

1-Hydroxy-5-oxopentan-2-YL methanesulfonate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and potential applications, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

1-Hydroxy-5-oxopentan-2-YL methanesulfonate is characterized by its unique chemical structure, which includes a hydroxyl group and a methanesulfonate moiety. The synthesis of this compound typically involves multi-step organic reactions that can include the formation of the oxopentanoyl core followed by sulfonation processes. Detailed synthetic pathways can be found in the literature, though specific methodologies may vary based on the desired purity and yield.

Biological Activity Overview

The biological activity of 1-Hydroxy-5-oxopentan-2-YL methanesulfonate has been evaluated in various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Recent studies have shown that derivatives of compounds similar to 1-Hydroxy-5-oxopentan-2-YL methanesulfonate exhibit significant antimicrobial activity against a range of pathogens. For instance, compounds with similar structural motifs have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values in the low micromolar range.

CompoundTarget PathogenMIC (µg/mL)
Compound AS. aureus16
Compound BE. faecalis32
Compound CC. difficile8

These findings suggest that modifications to the core structure can enhance activity against drug-resistant strains.

Anticancer Properties

The anticancer potential of 1-Hydroxy-5-oxopentan-2-YL methanesulfonate has also been explored. In vitro studies indicate that related compounds can induce apoptosis in cancer cell lines, such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism appears to involve the modulation of apoptotic pathways, where pro-apoptotic proteins are upregulated while anti-apoptotic factors are downregulated.

Cell LineIC50 (µM)Mechanism of Action
A54910Apoptosis induction
MCF715Cell cycle arrest

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been investigated through various assays measuring nitric oxide production and cytokine release. Compounds with similar structures have shown promise in reducing inflammatory markers in lipopolysaccharide (LPS)-stimulated macrophages.

CompoundInhibition of NO Production (%)IC50 (µM)
Compound D70%5
Compound E60%10

These results highlight the potential for developing therapeutic agents targeting inflammatory diseases.

Case Studies

Several case studies have documented the effects of compounds related to 1-Hydroxy-5-oxopentan-2-YL methanesulfonate:

  • Case Study on Antimicrobial Resistance : A study demonstrated that a derivative was effective against vancomycin-resistant S. aureus, showcasing its potential as an alternative treatment option.
  • Cancer Cell Line Studies : Research involving various cancer cell lines revealed that modifications to the methanesulfonate group could enhance cytotoxicity while minimizing off-target effects on normal cells.
  • Inflammation Models : In vivo models showed significant reductions in inflammatory markers following treatment with related compounds, suggesting potential applications in chronic inflammatory conditions.

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